

Tebipenem Pivoxil: A Breakthrough in the Fight Against Multi-Drug Resistant Pathogens

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Compound of Interest

Compound Name: *Tebipenem Pivoxil*

Cat. No.: *B1682725*

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An orally administered carbapenem, **tebipenem pivoxil**, is demonstrating significant efficacy against a range of multi-drug resistant (MDR) bacterial pathogens, offering a promising new therapeutic option for infections that have become increasingly difficult to treat. Clinical trials and in vitro studies have shown its potent activity against key resistant bacteria, positioning it as a valuable alternative to standard intravenous treatments.

Tebipenem pivoxil is a prodrug that is converted to its active form, tebipenem, in the body.[1] As a member of the carbapenem class of β -lactam antibiotics, it works by inhibiting the synthesis of the bacterial cell wall, a critical component for bacterial survival.[2] This mechanism allows it to be effective against a broad spectrum of both Gram-positive and Gram-negative bacteria.[2][3] A key advantage of tebipenem is its stability against many β -lactamase enzymes, which are produced by bacteria to inactivate many common antibiotics.[1][4] This makes it particularly effective against extended-spectrum β -lactamase (ESBL)-producing Enterobacterales.[4][5]

Recent clinical trials have underscored the potential of **tebipenem pivoxil** in treating complicated urinary tract infections (cUTIs), including acute pyelonephritis, often caused by MDR pathogens.[6][7][8] The oral administration of **tebipenem pivoxil** presents a significant advantage, potentially reducing the need for hospitalization and intravenous antibiotic therapy.[9][10]

Comparative Efficacy: In Vitro Susceptibility

In vitro studies have consistently demonstrated the potent activity of tebipenem against a variety of pathogenic bacteria, with its performance often exceeding or being comparable to other carbapenems and cephalosporins.

Pathogen	Tebipenem Pivoxil MIC ₉₀ (µg/mL)	Meropenem MIC ₉₀ (µg/mL)	Imipenem and Cilastatin MIC ₉₀ (µg/mL)	Ceftriaxone MIC ₉₀ (µg/mL)
Methicillin-susceptible Staphylococcus aureus (MSSA)	≤0.125	0.25	2	4
Methicillin-resistant Staphylococcus aureus (MRSA)	16	32	128	>128
Methicillin-susceptible Staphylococcus epidermidis (MSSE)	0.5	1	1	16
Methicillin-resistant Staphylococcus epidermidis (MRSE)	8	16	64	>128
Pyogenic streptococcus	≤0.125	≤0.125	0.25	8
Escherichia coli	1	1	1	>128
Klebsiella pneumoniae	0.5	1	4	>128
Enterobacter aerogenes	≤0.125	0.25	2	32
Haemophilus influenzae	0.25	0.5	1	16
Pseudomonas aeruginosa	64	-	-	-

Acinetobacter baumannii	64	-	-	-
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Data sourced
from a study on
the antibacterial
properties of
Tebipenem
Pivoxil.[\[11\]](#)[\[12\]](#)

Clinical Trial Performance: A Head-to-Head Comparison

The efficacy and safety of oral **tebipenem pivoxil** hydrobromide have been rigorously evaluated in pivotal Phase 3 clinical trials, demonstrating its non-inferiority to standard intravenous carbapenem therapies for cUTIs.

ADAPT-PO Clinical Trial

The ADAPT-PO trial was a global, double-blind, Phase 3 study comparing oral **tebipenem pivoxil** hydrobromide to intravenous ertapenem in hospitalized adult patients with cUTI or acute pyelonephritis.[\[6\]](#)

Outcome	Oral Tebipenem Pivoxil HBr (600 mg q8h)	Intravenous Ertapenem (1 g q24h)
Overall Response	58.8% (264/449)	61.6% (258/419)
Clinical Cure Rate at Test-of-Cure	>93%	>93%
Treatment-Emergent Adverse Events (TEAEs)	25.7%	25.6%
Most Frequent TEAEs	Diarrhea (5.0%), Headache (3.8%)	-
C. difficile-associated TEAEs	0	3
Data from the ADAPT-PO Phase 3 clinical trial. [6]		

PIVOT-PO Clinical Trial

The PIVOT-PO trial was another pivotal Phase 3 study that compared oral **tebipenem pivoxil** hydrobromide to intravenous imipenem-cilastatin in hospitalized adults with cUTI, including pyelonephritis. This trial was stopped early due to demonstrated efficacy.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Outcome	Oral Tebipenem Pivoxil HBr (600 mg q6h)	Intravenous Imipenem-Cilastatin (500 mg q6h)
Overall Success Rate	58.5% (261/446)	60.2% (291/483)
Clinical Cure Rate at Test-of-Cure	93.5% (417/446)	95.2% (460/483)
Microbiological Response Rate at Test-of-Cure	60.3% (269/446)	61.3% (296/483)
Data from the PIVOT-PO Phase 3 clinical trial. [17]		

Experimental Protocols

In Vitro Susceptibility Testing

The antibacterial activity of **tebipenem pivoxil** is determined using the agar dilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

- **Bacterial Strains:** A diverse panel of clinical and reference bacterial strains, including both Gram-positive and Gram-negative organisms, are used.
- **Culture Media:** Mueller-Hinton agar is the standard medium for susceptibility testing.
- **Inoculum Preparation:** Bacterial suspensions are prepared and standardized to a concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- **Antibiotic Preparation:** Serial twofold dilutions of **tebipenem pivoxil** and comparator antibiotics are prepared and incorporated into the agar plates.
- **Inoculation and Incubation:** The prepared bacterial inocula are applied to the surface of the antibiotic-containing agar plates. The plates are then incubated at 35-37°C for 16-20 hours.
- **MIC Determination:** The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. The MIC₉₀ is the concentration at which 90% of the tested isolates are inhibited.

In Vivo Sepsis Mouse Model

The in vivo efficacy of **tebipenem pivoxil** is evaluated in a murine sepsis model to assess its protective effect against systemic bacterial infections.

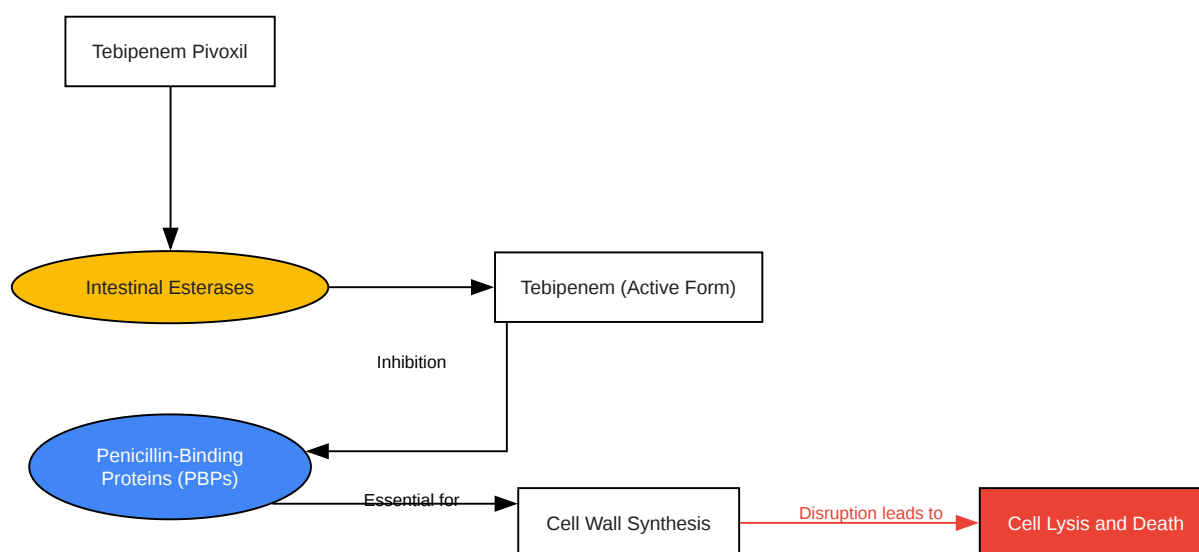
Methodology:

- **Animal Model:** Specific pathogen-free mice are used for the study.
- **Bacterial Challenge:** Mice are intraperitoneally injected with a lethal dose of a pathogenic bacterial strain (e.g., *Staphylococcus aureus*, *Escherichia coli*, *Pseudomonas aeruginosa*).

- Treatment Administration: **Tebipenem pivoxil** tablets or granules are administered orally to the mice at various doses at specified time points post-infection. A control group receives a placebo.
- Observation: The survival rate of the mice in each treatment group is monitored and recorded over a period of several days.
- Efficacy Assessment: The protective effect of **tebipenem pivoxil** is determined by comparing the survival rates of the treated groups with the control group. The median effective dose (ED₅₀) can also be calculated.[18]

Visualizing the Science

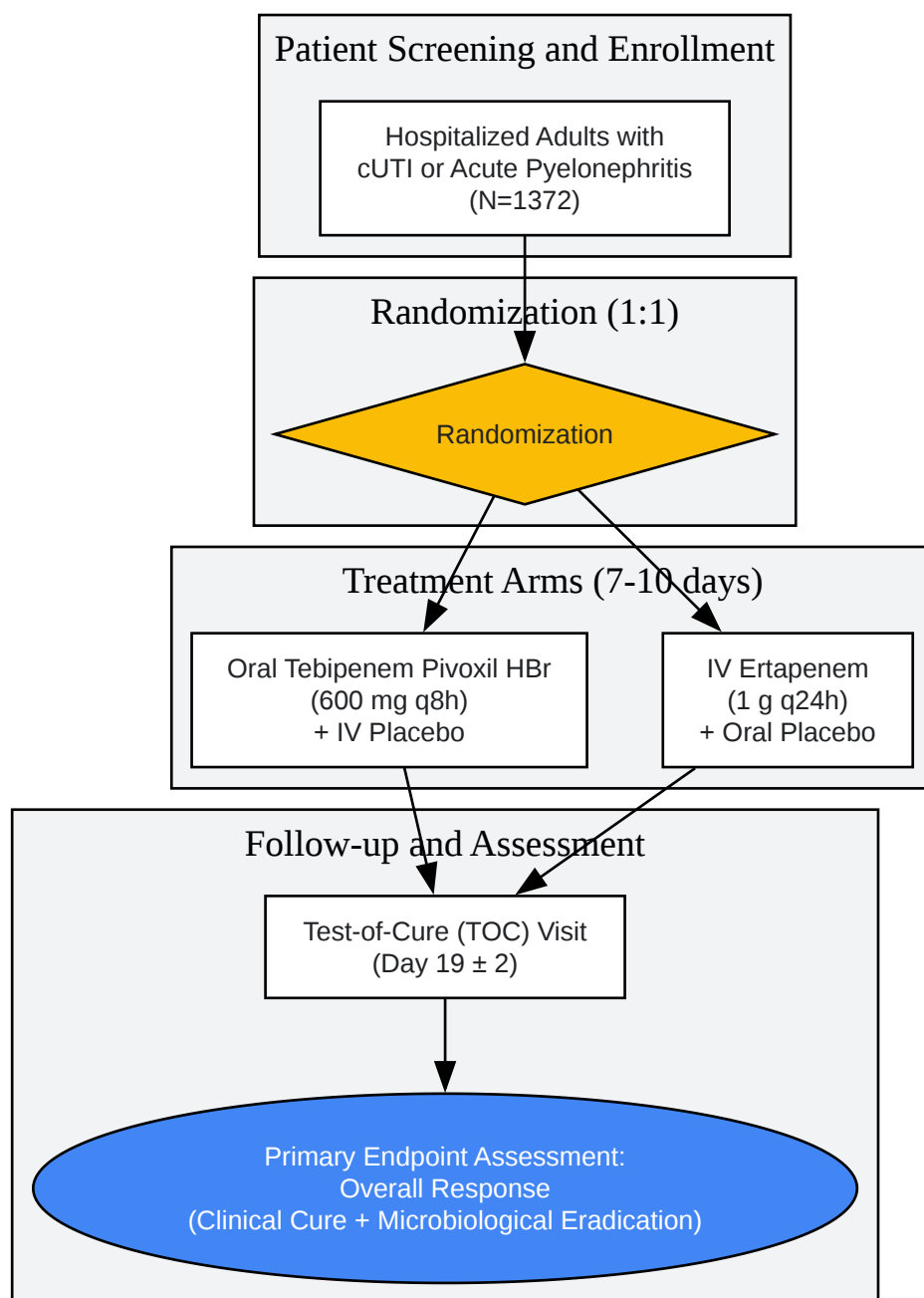
Mechanism of Action of Tebipenem



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Caption: Mechanism of action of **Tebipenem Pivoxil**.

ADAPT-PO Clinical Trial Workflow



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Caption: ADAPT-PO Phase 3 Clinical Trial Workflow.

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